ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate
Description
Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.0²,⁷.0³,⁵]trideca-1(9),2(7),10,12-tetraene-4-carboxylate is a heterocyclic compound featuring a complex polycyclic framework with fused thia- and diaza-rings, a chlorine substituent, and an ester functional group. Structural elucidation of such compounds typically relies on X-ray crystallography (using software like SHELXL ) and NMR spectroscopy .
Properties
Molecular Formula |
C13H11ClN2O2S |
|---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2S/c1-2-18-13(17)8-5-3-6-9(7(5)8)10-11(14)15-4-16-12(10)19-6/h4-5,7-8H,2-3H2,1H3 |
InChI Key |
RNYVJLTVXVTMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1C3=C(C2)SC4=C3C(=NC=N4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction forms the core tetracyclic structure, which is then further modified to introduce the chlorine and ethyl ester groups.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, its anti-malarial activity may be due to its ability to inhibit certain enzymes critical for the survival of the malaria parasite. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby inhibiting the parasite’s growth .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Similarities and Differences
The compound’s tetracyclic core resembles bioactive molecules such as rapamycin derivatives and other diazathia-containing heterocycles. Key comparisons include:
- NMR Shifts: Comparative NMR studies (e.g., Figure 6 in ) reveal that chemical shifts in regions analogous to positions 29–36 and 39–44 (common in polycyclic systems) differ significantly due to substituent electronic effects. For instance, chlorine’s electronegativity deshields nearby protons, altering δ-values by 0.2–0.5 ppm compared to non-halogenated analogs .
- Crystallographic Data : SHELXL-refined structures of similar compounds show that sulfur and nitrogen atoms in fused rings contribute to planar rigidity, with average bond angles deviating by <2° from ideal values .
Research Findings and Limitations
Key Insights
- Synthetic Accessibility : The compound’s ester group simplifies derivatization, but the chlorine atom complicates regioselective modifications .
- Stability : Thia-diaza systems exhibit higher oxidative stability than all-nitrogen analogs, as sulfur’s lower electronegativity reduces ring strain .
Contradictions and Gaps
- Activity Data: No direct cytotoxicity or antimicrobial studies are available, limiting mechanistic predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
